Compound 968 is a small molecule classified as a glutaminase inhibitor, specifically targeting the glutaminase C (GAC) isoform of the enzyme [, , , ]. Glutaminase catalyzes the conversion of glutamine to glutamate, a crucial step in glutamine metabolism. This metabolic pathway is often upregulated in cancer cells, making them reliant on glutamine for survival and proliferation, a phenomenon known as "glutamine addiction" [, ]. Compound 968 is primarily utilized in preclinical research to investigate the role of glutamine metabolism in various diseases, particularly cancer, and to explore its potential as a therapeutic target.
Compound 968 acts as an allosteric inhibitor of glutaminase C (GAC) [, , ]. Allosteric inhibition implies that the compound binds to a site on the enzyme other than the active site, inducing a conformational change that reduces its catalytic activity. Specifically, Compound 968 exhibits a preferential binding affinity for the monomeric form of GAC [, ]. This interaction disrupts the dimer-to-tetramer transition of GAC, a process essential for its activation, thus effectively inhibiting glutamine hydrolysis and downstream glutamine metabolism [, ].
CAS No.: 61389-70-6
CAS No.: 433-68-1
CAS No.: 16851-21-1
CAS No.: 41383-84-0
CAS No.: 168974-05-8